BENGHE Foundational & Exploratory

Check Availability & Pricing

AZD1981: A Technical Guide for Studying Th2-
Driven Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD1981

Cat. No.: B1665938

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1981 is an orally active, potent, and selective antagonist of the Chemoattractant Receptor-
Homologous molecule expressed on T helper type 2 cells (CRTh2).[1] CRTh2, also known as
the prostaglandin D2 (PGD?2) receptor 2 (DP2), is a G-protein coupled receptor that plays a
pivotal role in the orchestration of type 2 inflammatory responses.[2][3] This technical guide
provides an in-depth overview of AZD1981, its mechanism of action, a summary of key
guantitative data from clinical studies, detailed experimental protocols for its characterization,
and a visualization of the relevant signaling pathways. This document is intended to serve as a
comprehensive resource for researchers and professionals in the field of immunology and drug
development who are interested in utilizing AZD1981 as a tool to investigate Th2-mediated
immunity and its role in allergic diseases.

Mechanism of Action

AZD1981 functions as a reversible and functionally non-competitive antagonist of the human
CRTh2 receptor.[1] The primary endogenous ligand for CRTh2 is PGD2, which is
predominantly released by activated mast cells following allergen exposure.[4][5] The binding
of PGD2 to CRTh2 on various immune cells, including Th2 lymphocytes, eosinophils, and
basophils, triggers a cascade of pro-inflammatory events that are central to the
pathophysiology of allergic diseases like asthma and chronic urticaria.[2][4][6]

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1665938?utm_src=pdf-interest
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd1981.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612073/
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd1981.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5012601/
https://www.dovepress.com/two-phase-ii-randomized-trials-on-the-crth2-antagonist-azd1981-in-adul-peer-reviewed-fulltext-article-DDDT
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5012601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6500753/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Activation of the CRTh2 receptor by PGD2 leads to:

Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to sites of inflammation.[4]

[7]L8]

e Cytokine Production: Stimulation of Th2 cells to produce key type 2 cytokines such as
Interleukin-4 (IL-4), IL-5, and IL-13.[2][9]

o Cellular Activation: Upregulation of adhesion molecules like CD11b on eosinophils, leading
to their activation and degranulation.[8] It also enhances IgE-mediated basophil
degranulation.[10]

« Inhibition of Apoptosis: PGD2 signaling through CRTh2 can prevent the apoptosis of Th2
cells, thereby prolonging the inflammatory response.[4][8]

By blocking the CRTh2 receptor, AZD1981 effectively inhibits these PGD2-mediated
downstream effects, thus attenuating the Th2-driven inflammatory cascade.[7][8] Preclinical
studies have demonstrated that AZD1981 blocks CRTh2-mediated shape change in human
eosinophils and basophils, inhibits the chemotaxis of human Th2 cells and eosinophils, and
prevents PGD2-mediated eosinophil release from the bone marrow in animal models.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials investigating the
efficacy and safety of AZD1981 in various Th2-mediated conditions.

Table 1: Preclinical Pharmacology of AZD1981[1]
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Parameter

Value

Description

Binding Affinity (IC50)

4 nM

Concentration required to
inhibit 50% of radiolabelled
PGD2 binding to human
recombinant CRTh2.

Functional Inhibition (IC50)

8.5-50 nM

Concentration required to
inhibit 50% of the functional
response in various cellular

assays.

Plasma Protein Binding (%)

97%

Percentage of AZD1981 bound

to plasma proteins.

Target Engagement (A2)

35 nM

Concentration of antagonist
that necessitates a 2-fold
increase in agonist
concentration to produce the
same response. Determined
by ex vivo whole blood PGD2-
induced eosinophil shape

change assay.

Table 2: Clinical Efficacy of AZD1981 in Atopic Asthma (Phase IlIb Study, 12 Weeks)[11][12]
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Treatment Group (in
addition to ICS/LABA)

Change from Baseline in

p-value vs. Placebo
Pre-dose FEV1 (L)

Placebo

AZD1981 10 mg BID

Not Statistically Significant

AZD1981 40 mg BID

0.07 Not Statistically Significant

AZD1981 100 mg BID

Not Statistically Significant

AZD1981 400 mg BID

0.02 0.58

AZD1981 80 mg QD

Not Statistically Significant

AZD1981 200 mg QD

Not Statistically Significant

BID: twice daily; QD: once daily; FEV1: Forced Expiratory Volume in 1 second; ICS: Inhaled

Corticosteroid; LABA: Long-Acting Beta-Agonist.

Table 3: Clinical Efficacy of AZD1981 in Asthma (Phase 1l Studies, 4 Weeks)[4][5][13]
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. Improveme
Change in .
. ntin
Morning
Asthma
Peak
Treatment . p-value vs. Control p-value vs.
Study Expiratory . .
Group Placebo Questionnai Placebo
Flow (PEF)
. re (ACQ-5)
(L/min) vs.
Score vs.
Placebo
Placebo
Study 1 (ICS  AzD1981
] 9.5 0.086 Not Reported  Not Reported
withdrawn) 1000 mg BID
Study 2 (on AZD1981 50
- - 0.26-0.3 0.010-0.022
ICS) mg BID
AZD1981 400
- - 0.26-0.3 0.010-0.022
mg BID
AZD1981
12 0.16 0.26-0.3 0.010-0.022
1000 mg BID

In Study 2, for atopic patients, clinic FEV1 showed an increase of ~170-180 mL in the two
highest dose groups.[4]

Table 4: Effects of AZD1981 in Chronic Spontaneous Urticaria (4 Weeks)[6][7][14]

Parameter AZD1981 (40 mg TID) Placebo

PGD2-induced Eosinophil

Significantly impaired No significant change
Shape Change
Circulating Eosinophils Increased No significant change
CRTh2 Surface Expression on o ) o
) Significantly increased No significant change
Basophils
Urticaria Activity Scores Declined Declined

TID: three times a day.
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Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CRTh2 antagonists like
AZD1981. Below are descriptions of key experiments cited in the literature.

In Vitro Assays

1. Eosinophil Shape Change Assay (Flow Cytometry)
This assay is a key biomarker for assessing the in vitro and ex vivo activity of AZD1981.[1][6][7]

o Objective: To measure the ability of AZD1981 to inhibit PGD2-induced shape change in
eosinophils.

o Methodology:

o Blood Collection: Whole blood is collected from subjects into tubes containing an
anticoagulant (e.g., heparin).

o Incubation with Antagonist: Aliquots of whole blood are pre-incubated with varying
concentrations of AZD1981 or vehicle control for a specified time at 37°C.

o Stimulation: The blood samples are then stimulated with a CRTh2 agonist, such as PGD2
or its stable analog 15R-methyl PGD2, at various concentrations.[8] A vehicle control (e.qg.,
DMSO) is used for baseline measurements.

o Fixation: After a short incubation period (typically a few minutes) at 37°C, the reaction is
stopped by adding a fixing solution (e.g., paraformaldehyde).

o Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

o Flow Cytometry Analysis: The change in eosinophil shape is quantified by measuring the
forward scatter (FSC) of the eosinophil population using a flow cytometer. Eosinophils are
identified based on their characteristic side scatter (SSC) and auto-fluorescence
properties, or by staining for specific surface markers (e.g., CCR3). An increase in FSC
indicates cellular elongation, which is a hallmark of eosinophil activation and shape
change.
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o Data Analysis: The inhibitory effect of AZD1981 is determined by comparing the FSC of
eosinophils in the presence and absence of the antagonist after agonist stimulation. IC50
values can be calculated from concentration-response curves.

2. Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the effect of AZD1981 on the directed migration of eosinophils.[7][8]

e Objective: To determine if AZD1981 can block the chemotactic response of eosinophils
towards a CRTh2 agonist.

» Methodology:

o Eosinophil Isolation: Eosinophils are purified from the peripheral blood of healthy donors
using density gradient centrifugation followed by negative selection with magnetic beads.

o Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which
consists of an upper and a lower chamber separated by a microporous membrane.

o Loading: The lower chamber is filled with a solution containing a CRTh2 agonist (e.g.,
PGD2) as the chemoattractant. The upper chamber is loaded with the purified eosinophils
that have been pre-incubated with AZD1981 or vehicle control.

o Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2
for a period that allows for cell migration (e.g., 1-2 hours).

o Quantification of Migration: The number of eosinophils that have migrated through the
membrane into the lower chamber is quantified. This can be done by lysing the cells in the
lower chamber and measuring the activity of an eosinophil-specific enzyme (e.g.,
eosinophil peroxidase) or by direct cell counting using a microscope or flow cytometer.

o Data Analysis: The percentage of inhibition of chemotaxis by AZD1981 is calculated by
comparing the number of migrated cells in the presence of the antagonist to the number of
migrated cells in its absence.

In Vivo Models

1. Murine Model of Allergic Airway Inflammation
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Animal models are instrumental in evaluating the in vivo efficacy of CRTh2 antagonists.[15][16]

e Objective: To assess the ability of AZD1981 to reduce key features of asthma, such as
airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production in a
living organism.

o Methodology:

o Animal Strain: Balb/c mice are often used as they exhibit a strong Th2-biased immune
response.[15]

o Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA) or house
dust mite (HDM) extract.[15] This is typically done by intraperitoneal injections of the
allergen mixed with an adjuvant (e.g., alum) on specific days (e.g., day 0 and day 14).

o Challenge: Following sensitization, the mice are challenged with the same allergen,
usually via the intranasal or intratracheal route, on several consecutive days to induce an
inflammatory response in the lungs.[16]

o Treatment: AZD1981 or a vehicle control is administered to the mice, often by oral
gavage, at various time points before and/or during the allergen challenge period.[16]

o Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final allergen
challenge, AHR is measured. This is typically done by placing the mice in a
plethysmography chamber and exposing them to increasing concentrations of a
bronchoconstrictor, such as methacholine, while measuring changes in lung function (e.g.,
airway resistance and compliance).

o Bronchoalveolar Lavage (BAL): After AHR measurement, the lungs are lavaged with saline
to collect BAL fluid. The total and differential cell counts in the BAL fluid are determined to
guantify the extent of inflammatory cell infiltration, particularly eosinophils.

o Cytokine Analysis: The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid are
measured using ELISA or other immunoassays.

o Histology: The lungs are harvested, fixed, and sectioned for histological analysis to assess
features such as mucus production (using Periodic acid-Schiff staining) and inflammatory
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cell infiltration in the lung tissue.

o Data Analysis: The effects of AZD1981 treatment are compared to the vehicle-treated
control group to determine if the antagonist can significantly reduce the hallmark features
of allergic airway inflammation.

Signaling Pathway and Experimental Workflow
Visualization

The following diagrams, generated using the DOT language, illustrate the CRTh2 signaling
pathway and a typical experimental workflow for evaluating AZD1981.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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